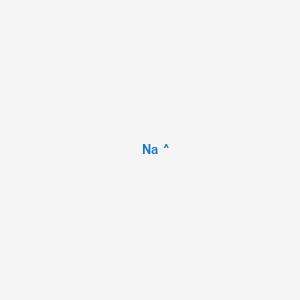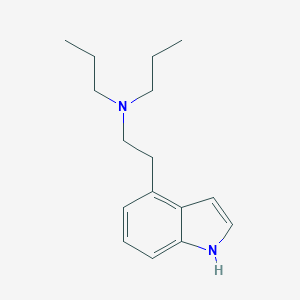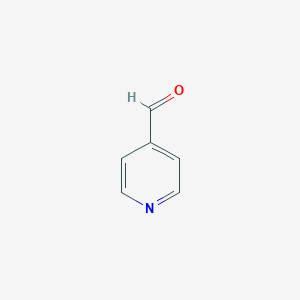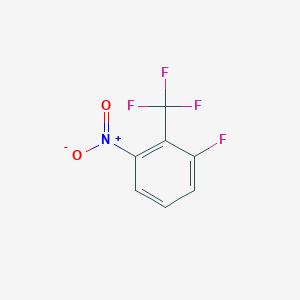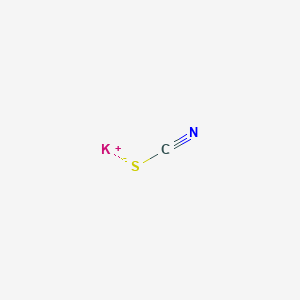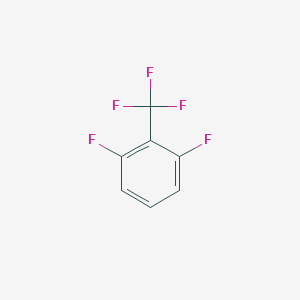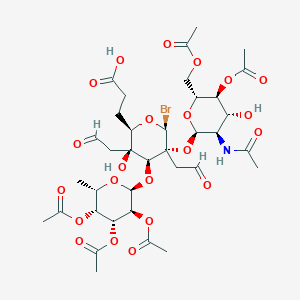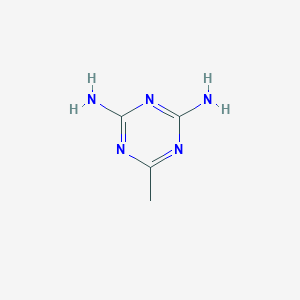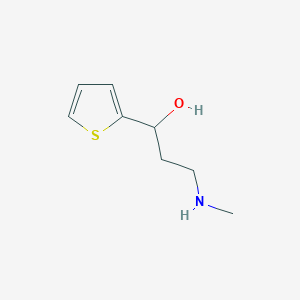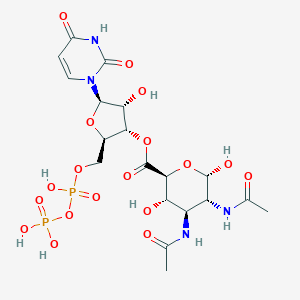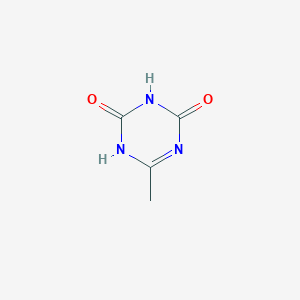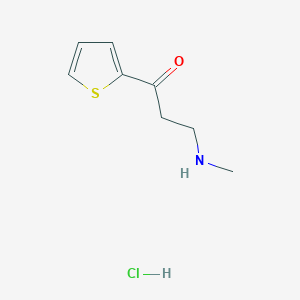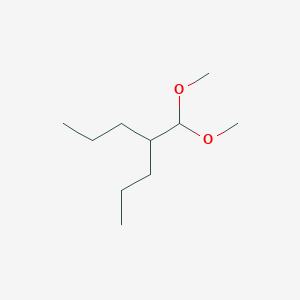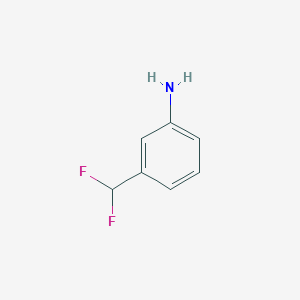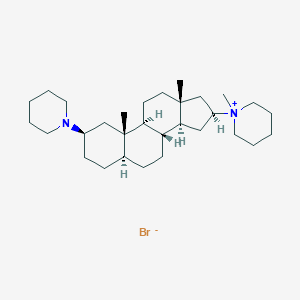
(Dideacetoxy)vecuronium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dideacetoxy)vecuronium is a chemical compound that belongs to the class of non-depolarizing neuromuscular blocking agents. It is also known as decamethonium dibromide or decamethonium bromide. It is used in scientific research to study the mechanism of action of neuromuscular blocking agents and their effects on the body.
Mecanismo De Acción
(Dideacetoxy)vecuronium works by blocking the transmission of nerve impulses at the neuromuscular junction. It binds to the nicotinic acetylcholine receptors on the motor endplate of the muscle, preventing the action potential from reaching the muscle fiber. This results in muscle relaxation and paralysis.
Efectos Bioquímicos Y Fisiológicos
(Dideacetoxy)vecuronium has several biochemical and physiological effects on the body. It causes muscle relaxation and paralysis, which is useful in surgical procedures that require muscle relaxation. It also affects the cardiovascular system, causing a decrease in blood pressure and heart rate. In addition, it can cause respiratory depression and bronchospasm.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Dideacetoxy)vecuronium has several advantages for lab experiments. It is a potent neuromuscular blocking agent, which makes it useful for studying the mechanism of action of these agents. It is also easy to synthesize and purify, which makes it readily available for research. However, it has several limitations. It can be toxic at high doses, which limits its use in animal studies. In addition, it has a short duration of action, which makes it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of (Dideacetoxy)vecuronium in scientific research. One direction is to investigate its potential therapeutic uses in neuromuscular disorders. Another direction is to develop new drugs that are more potent and have longer durations of action. Additionally, researchers can study the effects of (Dideacetoxy)vecuronium on different types of muscle fibers and on different animal models to gain a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of (Dideacetoxy)vecuronium involves the reaction of decamethonium chloride with sodium acetate in the presence of acetic anhydride. The reaction results in the removal of two acetyl groups from decamethonium chloride, producing (Dideacetoxy)vecuronium. The compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
(Dideacetoxy)vecuronium is used in scientific research to study the mechanism of action of neuromuscular blocking agents. It is also used to investigate the effects of these agents on the body, including their biochemical and physiological effects. Researchers use (Dideacetoxy)vecuronium to develop new drugs that can be used to treat neuromuscular disorders.
Propiedades
Número CAS |
115952-48-2 |
|---|---|
Nombre del producto |
(Dideacetoxy)vecuronium |
Fórmula molecular |
C30H53BrN2 |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
1-[(2R,5S,8S,9S,10S,13R,14S,16S)-10,13-dimethyl-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl]-1-methylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C30H53N2.BrH/c1-29-15-14-27-26(28(29)20-25(22-29)32(3)18-8-5-9-19-32)13-11-23-10-12-24(21-30(23,27)2)31-16-6-4-7-17-31;/h23-28H,4-22H2,1-3H3;1H/q+1;/p-1/t23-,24-,25+,26-,27+,28+,29-,30+;/m1./s1 |
Clave InChI |
AQMVPBLWUQDAHJ-LPSBBQSESA-M |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H](CC5)N6CCCCC6)C.[Br-] |
SMILES |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |
SMILES canónico |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |
Sinónimos |
(dideacetoxy)vecuronium (didesacetoxy)vecuronium 3,17-bisdesacetoxy vecuronium bis(desacetoxy)vecuronium ORG 8764 ORG-8764 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



